1-(Thiophene-2-sulfonyl)-pyrrolidine-2-carboxylic acid
Description
Historical development and discovery
The development of 1-(Thiophene-2-sulfonyl)-pyrrolidine-2-carboxylic acid emerged from the broader historical context of proline sulfonamide research in organocatalysis. The foundational work in proline sulfonamide chemistry began in 2004 when Berkessel and colleagues reported the synthesis of the first proline aryl sulfonamides, establishing the potential organocatalytic activity of these compounds in reactions involving acetone and para-nitrobenzaldehyde. This pioneering research laid the groundwork for subsequent investigations into thiophene-containing proline derivatives.
The following year marked another significant milestone when Ley and colleagues reported the synthesis of proline methyl sulfonamide and proline phenyl sulfonamide, demonstrating their effectiveness in facilitating both aldol reactions and Mannich reactions. Although Ley's group noted that tetrazole catalysts provided certain advantages over sulfonamide catalysts through shorter reaction times and lower catalyst loading requirements, they acknowledged that sulfonamides performed exceptionally well in aldol reactions and exhibited improved solubility properties compared to tetrazole alternatives.
The specific development of thiophene-containing proline sulfonamides gained momentum through research conducted by Nakamura, Toru and colleagues, who illustrated the organocatalytic potential of these compounds in their convolutamydine synthesis. Their work utilized a thiophene-containing proline sulfonamide as the key organocatalyst for facilitating an aldol reaction between acetone and dibromoisatin, hypothesizing favorable hydrogen-bonding interactions between the thiophene and sulfonamide groups to explain the improved stereoselectivity.
Recent advances in this field have been significantly enhanced by computational studies and mechanistic investigations that have provided deeper insights into the cooperative interactions between sulfonamide moieties and proline structures. Research has demonstrated that the introduction of sulfonamide functionality at specific positions of the proline scaffold can result in intramolecular synergistic interactions that substantially influence enamine-mediated asymmetric reactions.
Chemical classification and nomenclature
This compound belongs to the chemical class of proline derivatives, specifically categorized as a nitrogen-substituted pyrrolidine carboxylic acid with sulfonamide functionality. The compound is systematically identified by the Chemical Abstracts Service number 82068-23-3 and possesses the molecular formula C9H11NO4S2 with a molecular weight of 261.32 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(2-thienylsulfonyl)proline, reflecting its structural derivation from the natural amino acid proline.
The compound's chemical structure incorporates multiple functional groups that contribute to its unique reactivity profile. The pyrrolidine ring system provides the core five-membered nitrogen-containing heterocycle characteristic of proline derivatives, while the carboxylic acid functionality at the 2-position maintains the amino acid structural motif. The thiophene-2-sulfonyl substituent attached to the nitrogen atom represents the primary structural modification that distinguishes this compound from natural proline and imparts its distinctive chemical and catalytic properties.
Alternative nomenclature systems provide additional descriptive names for this compound, including 1-(thien-2-ylsulfonyl)proline and 1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxylic acid, all of which emphasize the key structural elements of the molecule. The MDL number MFCD02625816 serves as an additional unique identifier within chemical databases and literature.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H11NO4S2 | |
| Molecular Weight | 261.32 g/mol | |
| CAS Number | 82068-23-3 | |
| MDL Number | MFCD02625816 | |
| IUPAC Name | 1-(2-thienylsulfonyl)proline |
The stereochemical aspects of this compound present additional nomenclature considerations, as the molecule contains one undefined stereocenter at the 2-position of the pyrrolidine ring, corresponding to the alpha-carbon of the amino acid moiety. This stereochemical feature is particularly relevant for its applications in asymmetric synthesis and organocatalysis, where enantiopure forms of the compound may exhibit distinct catalytic properties and selectivities.
Significance in organic chemistry research
The significance of this compound in contemporary organic chemistry research stems from its exceptional performance as an organocatalyst and its contributions to advancing asymmetric synthesis methodologies. Research has demonstrated that proline sulfonamides, including thiophene-containing derivatives, exhibit remarkable efficiency in catalyzing highly enantioselective and diastereoselective carbon-carbon bond forming reactions. The incorporation of the thiophene-2-sulfonyl moiety creates unique electronic and steric environments that enhance catalytic performance beyond that observed with simple proline derivatives.
Recent investigations have revealed that sulfonamide-modified proline catalysts can provide cooperative assistance in asymmetric reactions, leading to exceptional yields and stereoselectivities. Specifically, research has shown that the introduction of sulfonamide functionality at strategic positions on the proline scaffold results in intramolecular synergistic interactions between functional groups, significantly influencing the outcome of enamine-mediated asymmetric aldol reactions. These cooperative effects enable the achievement of excellent diastereo- and enantioselectivities in the presence of water, expanding the scope of environmentally benign synthetic methodologies.
The compound's significance extends to its role in advancing the fundamental understanding of organocatalytic mechanisms. Computational studies have provided insights into the transition state structures and binding modes that govern the high selectivity observed with thiophene-containing proline sulfonamides. These mechanistic investigations have revealed that favorable hydrogen-bonding interactions between the thiophene ring and sulfonamide group contribute to the stabilization of specific transition state geometries, thereby enhancing stereochemical control.
Furthermore, the compound represents an important contribution to the development of designer catalysts for asymmetric synthesis. The modular nature of the thiophene-sulfonyl-proline scaffold allows for systematic structural modifications to optimize catalytic performance for specific reaction types and substrate classes. This design principle has implications for the creation of catalyst libraries and the development of automated catalyst screening methodologies that are increasingly important in pharmaceutical and fine chemical synthesis.
Structural relationship to proline derivatives
The structural relationship between this compound and naturally occurring proline reveals both conserved features and strategic modifications that enhance catalytic performance. Natural proline, classified as an imino acid rather than a traditional amino acid due to its cyclic structure, consists of a five-membered pyrrolidine ring with a carboxylic acid group at the 2-position and a secondary amino group formed by the ring closure. The unique structural features of proline, including its conformational rigidity and zwitterionic character, have made it a cornerstone of organocatalytic research.
The thiophene-2-sulfonyl modification represents a significant departure from the natural proline structure while maintaining the essential pyrrolidine-2-carboxylic acid framework. The replacement of the hydrogen atom on the nitrogen with the bulky, electron-withdrawing thiophene-2-sulfonyl group fundamentally alters the electronic properties and steric environment of the molecule. This modification transforms the secondary amine functionality of proline into a sulfonamide, which exhibits different hydrogen bonding capabilities and conformational preferences compared to the parent compound.
Research has demonstrated that the incorporation of sulfonamide functionality into proline derivatives creates opportunities for cooperative catalytic interactions that are absent in natural proline. The thiophene ring system contributes additional aromatic character and potential π-π stacking interactions, while the sulfonyl group provides sites for hydrogen bonding and electrostatic interactions with substrate molecules. These structural enhancements enable the modified proline derivative to achieve higher levels of stereochemical control in asymmetric transformations.
The conformational analysis of this compound reveals that the thiophene-2-sulfonyl substituent can adopt multiple orientations relative to the pyrrolidine ring, creating a dynamic system with the potential for induced fit binding with substrate molecules. This conformational flexibility, combined with the rigid pyrrolidine core, provides an optimal balance between binding specificity and adaptability that is characteristic of highly effective organocatalysts.
| Structural Feature | Natural Proline | This compound |
|---|---|---|
| Core Ring System | Pyrrolidine | Pyrrolidine |
| Nitrogen Substitution | Secondary amine (NH) | Sulfonamide (N-SO2-thiophene) |
| Carboxylic Acid Position | 2-position | 2-position |
| Molecular Weight | 115.13 g/mol | 261.32 g/mol |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 3 | 6 |
Research objectives and scope
Current research objectives surrounding this compound encompass several interconnected areas of investigation aimed at maximizing its potential as an organocatalyst and expanding its applications in synthetic organic chemistry. Primary research efforts focus on elucidating the detailed mechanistic pathways through which this compound achieves its exceptional stereoselectivity in asymmetric transformations. Computational studies are being employed to map transition state energies and identify the specific molecular interactions responsible for enantioselective and diastereoselective outcomes.
Scope expansion efforts are directed toward broadening the substrate scope and reaction types amenable to catalysis by thiophene-sulfonyl-proline derivatives. Recent investigations have demonstrated success in aldol reactions, but research is ongoing to evaluate the compound's effectiveness in other fundamental transformations such as Michael additions, Mannich reactions, and cascade processes. The development of new reaction protocols that leverage the unique electronic properties of the thiophene-sulfonyl modification represents a key area of current research activity.
Optimization studies constitute another major research objective, focusing on identifying optimal reaction conditions, solvent systems, and catalyst loadings that maximize both yield and selectivity while minimizing environmental impact. Research has shown that the presence of water can be beneficial for certain transformations catalyzed by sulfonamide-modified proline derivatives, leading to investigations into aqueous and green chemistry applications. These studies aim to develop environmentally sustainable synthetic methodologies that maintain high levels of efficiency and selectivity.
Structure-activity relationship investigations represent a fundamental research direction aimed at understanding how systematic modifications to the thiophene ring system and sulfonyl linker affect catalytic performance. Research efforts include the synthesis and evaluation of related compounds with different heteroaromatic substituents, alternative sulfonyl modifications, and varied substitution patterns on the thiophene ring. These studies provide crucial insights for the rational design of next-generation organocatalysts with enhanced properties.
The scope of current research also extends to practical applications in total synthesis and pharmaceutical chemistry, where the ability to construct complex molecular architectures with high stereochemical control is particularly valuable. Ongoing investigations examine the use of this compound in key steps of natural product syntheses and in the preparation of biologically active compounds. These applications demonstrate the real-world utility of fundamental organocatalytic research and provide feedback for further catalyst development efforts.
Properties
IUPAC Name |
1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S2/c11-9(12)7-3-1-5-10(7)16(13,14)8-4-2-6-15-8/h2,4,6-7H,1,3,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTQCMVKWAKECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
1-(Thiophene-2-sulfonyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, such as halogenation, nitration, and sulfonation.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Metalloproteases
One of the primary applications of 1-(Thiophene-2-sulfonyl)-pyrrolidine-2-carboxylic acid is its role as an inhibitor of metalloproteases, particularly zinc proteases. These enzymes are implicated in various pathological conditions, including hypertension, myocardial ischemia, and cancer. The compound's ability to inhibit these enzymes can be leveraged for therapeutic purposes in treating diseases associated with excessive metalloprotease activity .
Case Study: Therapeutic Efficacy
In a study focusing on the treatment of myocardial ischemia, compounds similar to this compound demonstrated significant cytostatic properties. These compounds were shown to protect against organ damage during ischemic events, highlighting their potential in cardioprotective therapies .
Biochemical Applications
2. Cytostatic and Cerebroprotective Agents
The compound has been investigated for its cytostatic properties, making it a candidate for cancer therapy. Its mechanism involves the inhibition of cell proliferation by interfering with metalloprotease activity, which is crucial in tumor progression. Furthermore, its cerebroprotective effects suggest potential applications in treating neurodegenerative diseases .
3. Organ Protection
Research indicates that this compound can be utilized for organ protection during surgical procedures or in conditions that lead to organ failure. By mitigating the effects of oxidative stress and inflammation, this compound could enhance recovery outcomes post-surgery or during critical illness .
Material Science Applications
4. Synthesis of Biologically Active Compounds
The compound serves as a versatile building block in organic synthesis, particularly in the development of new biologically active molecules. Its thiophene moiety allows for diverse functionalization, leading to the creation of novel pharmacophores with enhanced biological activities .
Data Summary Table
| Application Area | Specific Use | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Inhibition of metalloproteases | Effective against diseases like hypertension and cancer |
| Biochemistry | Cytostatic and cerebroprotective agent | Protects against organ damage during ischemia |
| Material Science | Synthesis of biologically active compounds | Versatile building block for new drug development |
Mechanism of Action
The mechanism of action of 1-(Thiophene-2-sulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene ring can also participate in π-π interactions with aromatic residues, further stabilizing the binding .
Comparison with Similar Compounds
1-(Thiophene-2-sulfonyl)-pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Thiophene-2-sulfonamide: Lacks the pyrrolidine ring but has similar sulfonyl group reactivity.
Pyrrolidine-2-carboxylic acid: Lacks the thiophene ring but has similar carboxylic acid functionality.
Thiophene-2-carboxylic acid: Contains the thiophene ring and carboxylic acid group but lacks the sulfonyl group and pyrrolidine ring.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Biological Activity
1-(Thiophene-2-sulfonyl)-pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a thiophene-2-sulfonyl group and a carboxylic acid moiety. Its structure is crucial for its biological activity, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances the compound's reactivity, allowing it to participate in various biochemical pathways. Its mechanism may involve:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit metalloproteases, particularly zinc hydrolases, which are involved in various disease states such as hypertension and cardiac disorders .
- Receptor Binding : It may modulate receptor activity through binding interactions, impacting signal transduction pathways .
Antiviral Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antiviral activities. Although specific data on this compound is limited, related compounds have shown promise against viruses such as herpes simplex and respiratory syncytial virus (RSV) .
Antimicrobial Activity
Research has demonstrated that pyrrole-based compounds possess antimicrobial properties. For instance, certain pyrrole derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging between 3.12 and 12.5 µg/mL .
Case Study 1: Metalloprotease Inhibition
A study focused on the inhibition of metalloproteases found that compounds similar to this compound effectively reduced enzyme activity linked to cardiovascular diseases. The inhibition was attributed to the structural features that facilitate binding to the active site of the enzyme .
Case Study 2: Antiviral Efficacy
In another investigation, pyrrole derivatives were tested for their antiviral efficacy against various strains of viruses. Although specific data on the thiophene-substituted variant was not highlighted, the results indicated a trend wherein modifications to the pyrrolidine structure could enhance antiviral potency significantly .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Thiophene-2-sulfonyl)-pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves sulfonylation of pyrrolidine-2-carboxylic acid derivatives using thiophene-2-sulfonyl chloride. Key steps include:
- Protection of the pyrrolidine nitrogen with groups like Boc (tert-butoxycarbonyl) to prevent side reactions .
- Sulfonylation : React the protected pyrrolidine with thiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere, using a base like triethylamine to neutralize HCl byproducts .
- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in DCM .
- Optimization : Monitor reaction progress via TLC or HPLC. Catalysts (e.g., DMAP) and controlled temperatures (0–25°C) improve yield .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR to confirm sulfonamide bond formation (e.g., sulfonyl group protons at δ 7.5–8.0 ppm in CDCl₃) .
- FT-IR for sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
- Chromatography :
- HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
- X-ray crystallography : Resolve stereochemistry and confirm non-covalent interactions (e.g., hydrogen bonding networks) .
Advanced Research Questions
Q. How can non-covalent interactions in the crystal structure of this compound inform its bioactivity?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···O, C–H···π) using software like CrystalExplorer. For example, 15–20% contribution from hydrogen bonds in the crystal lattice suggests stability under physiological conditions .
- Intermolecular Interaction Energy Calculations : Use DFT (B3LYP/6-311G**) to map electrostatic potentials and predict binding motifs for biological targets .
Q. How can researchers resolve contradictions in spectral data during synthesis?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled pyrrolidine derivatives to distinguish overlapping signals in NMR .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) causing signal splitting .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid) to validate assignments .
Q. What computational approaches predict the compound’s reactivity and metabolic stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfonyl group may act as a hydrogen-bond acceptor in enzyme binding .
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP ~1.5) and cytochrome P450 interactions .
Q. How can researchers design analogs to improve bioavailability while retaining activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine to modulate lipophilicity (ClogP adjustments) .
- Prodrug Strategies : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, with enzymatic hydrolysis in vivo .
- SAR Studies : Test analogs with modified pyrrolidine substituents (e.g., hydroxy or methyl groups) to correlate structure with solubility and target binding .
Handling and Stability Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
